
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is a chemical compound belonging to the class of pyridinecarboxamides. This compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a hexyl group at the 1-position. The 1,4-dihydro configuration indicates the presence of a hydrogenated pyridine ring, which is a common structural motif in various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with hexylamine under appropriate conditions to form the desired carboxamide. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hexylamine-substituted pyridine derivatives.
Substitution: Various substituted pyridinecarboxamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: A related compound with a methyl group at the 1-position instead of a hexyl group.
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: Another similar compound with an oxo group at the 4-position.
Uniqueness
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group at the 1-position can influence its lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92642-16-5 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-hexyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15/h6,9-10H,2-5,7-8H2,1H3,(H2,13,15) |
Clave InChI |
HRVIGDYWADNFRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=CCC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
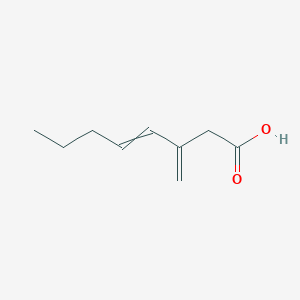
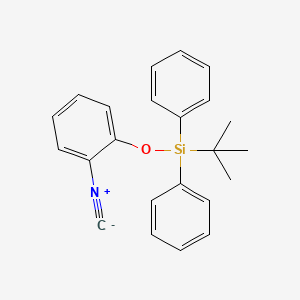
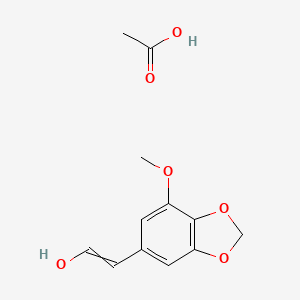

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
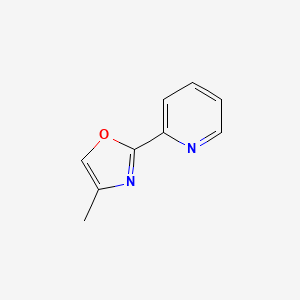
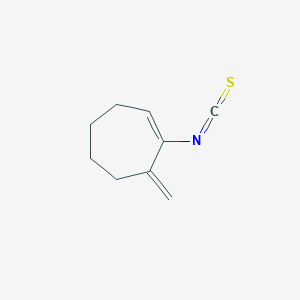
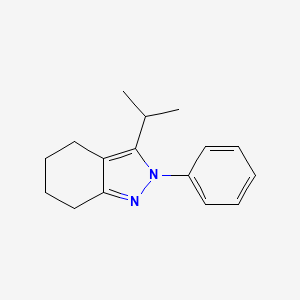
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
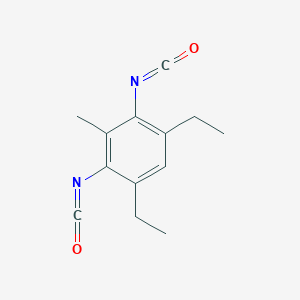
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
